Lanoconazole
Overview
Description
Lanoconazole is a racemic imidazole antimycotic . It has been shown to have activity against a variety of fungi, including yeast, dermatophytes, and dematiaceous fungi, and has significant fungicidal activity against Trichophyton spp . It is used topically to treat skin fungal infections .
Molecular Structure Analysis
The molecular formula of this compound is C14H10ClN3S2 . It has a molecular weight of 319.83 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 319.83 and its molecular formula is C14H10ClN3S2 .Scientific Research Applications
1. Anti-Inflammatory Effects
Lanoconazole (LCZ) is primarily known for its antifungal properties, but it also demonstrates significant anti-inflammatory effects. These effects are particularly evident in models of skin inflammation. Nakamura et al. (2019) reported that LCZ can reduce inflammation induced by certain chemicals in mice, suggesting its potential for additional clinical benefits beyond antifungal treatment (Nakamura et al., 2019). Similarly, Mitsuya et al. (2000) found that LCZ has suppressive effects on the Arthus phenomenon in vivo and can inhibit the production and functions of TNF, an inflammatory cytokine, in vitro (Mitsuya et al., 2000).
2. Pharmacokinetics in Human Skin
Understanding the pharmacokinetics of LCZ in human skin is crucial, especially for topical applications. Imai et al. (2022) conducted a clinical trial to evaluate LCZ's pharmacokinetics in the stratum corneum of healthy adults, finding that the amount of LCZ reached a steady state after repeated administration and was eliminated with a half-life of approximately 11 hours (Imai et al., 2022).
3. Antifungal Activity
LCZ's antifungal activity remains a significant area of research. It is particularly effective against dermatophytes and has been shown to have potent antifungal activity in vitro. Ghannoum et al. (2009) compared the antifungal activity of LCZ with terbinafine, demonstrating its potent antifungal properties against dermatophytes (Ghannoum et al., 2009).
4. Treatment of Fungal Infections in Immunocompromised Hosts
Furukawa et al. (2000) investigated the protective effect of LCZ against Cryptococcus neoformans infection in immunocompromised mice. The study showed that LCZ could inhibit the growth of C. neoformans in the brains and lungs of mice, suggesting its potential for treating fungal infections in AIDS patients and others with compromised immune systems (Furukawa et al., 2000).
5. Application in Novel Drug Formulations
The development of novel drug formulations using LCZ is an emerging area of research. Hiranphinyophat et al. (2021) developed LCZ-loaded emulsions stabilized with cellulose nanocrystals for enhanced anti-inflammatory efficacy on skin. This study indicates the potential of new delivery systems for LCZ to improve its therapeutic effects (Hiranphinyophat et al., 2021).
6. Synthesis and Chemical Studies
Research into the synthesis of LCZ contributes to a better understanding of its chemical properties and potential for cost-effective production. Chu-jun (2006) described a simple method for synthesizing LCZ, which could be applicable for industrial preparation (Li Chu-jun, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
While Lanoconazole has been effective in treating various dermatomycoses, there is ongoing research to improve its efficacy and delivery. For instance, a study has explored the use of this compound-loaded emulsions stabilized with cellulose nanocrystals to enhance its anti-inflammatory efficacy . Another study compared the efficacy of this compound with other antifungals in treating dermatophytosis . These studies suggest that there is potential for further development and application of this compound in the treatment of fungal infections.
Properties
IUPAC Name |
(2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTQSJFIDWNVJW-WYMLVPIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101530-10-3, 126509-69-1 | |
Record name | Lanoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101530-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanoconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latoconazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126509691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-1-acetonitrile, alpha-(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-, (E)-(+-)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E7858311F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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